molecular formula C21H26N2O5 B5522822 N,1-bis(3,4-dimethoxyphenyl)prolinamide

N,1-bis(3,4-dimethoxyphenyl)prolinamide

Cat. No.: B5522822
M. Wt: 386.4 g/mol
InChI Key: HNIHXHLFZJBPSO-UHFFFAOYSA-N
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Description

N,1-bis(3,4-dimethoxyphenyl)prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDMP and is a proline-based catalyst that has been used in asymmetric synthesis reactions. The synthesis, mechanism of action, and biochemical and physiological effects of BDMP have been extensively studied, making it an important compound in the field of chemistry.

Scientific Research Applications

Catalysis and Organic Synthesis

N,1-bis(3,4-dimethoxyphenyl)prolinamide derivatives have been extensively studied for their roles in catalysis, particularly in direct asymmetric aldol reactions. These compounds serve as efficient organocatalysts, facilitating reactions that yield products with high enantioselectivity. For instance, l-prolinamide derivatives, closely related to this compound, have shown remarkable catalytic abilities in aldol reactions, producing aldol products with excellent yields and enantioselectivities. This highlights the potential of this compound derivatives in synthetic organic chemistry, providing pathways to synthesize complex organic molecules with precise control over their stereochemistry (Guangning Ma, Yunping Zhang, & M. Shi, 2007). Furthermore, C2-symmetric bisprolinamide, a molecule structurally related to this compound, has been identified as a highly efficient and enantioselective catalyst for aldol reactions, showcasing the utility of such compounds in enhancing reaction efficiencies and selectivities (Sampak Samanta, Jinyun Liu, Rajasekhar Dodda, & Cong-Gui Zhao, 2005).

Antioxidant Properties

Research into the antioxidant properties of compounds structurally related to this compound has provided insights into their potential for protecting biological systems from oxidative stress. Studies on diphenylmethane derivatives, including those with bromination patterns similar to the methoxy groups in this compound, have demonstrated significant antioxidant and radical scavenging activities. These activities suggest that this compound derivatives could be explored for their protective effects against oxidative damage in various biological and environmental systems (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, & E. Şahin, 2010).

Electro-optic and Photophysical Properties

The exploration of this compound derivatives in the realm of electro-optic materials has unveiled their potential in developing advanced photonic and electronic devices. For example, donor-acceptor polymeric materials employing structural motifs related to this compound have shown promising electrochromic properties, indicating their applicability in smart windows, displays, and NIR electrochromic devices. These studies reveal the compound's potential in contributing to the development of materials with tunable optical properties for various technological applications (H Zhao, Yuanyuan Wei, Jinsheng Zhao, & Min Wang, 2014).

Safety and Hazards

The safety data sheets for related compounds such as (3,4-Dimethoxyphenyl)acetic acid and 3,4-Dimethoxyphenethylamine provide information on the potential hazards, precautionary measures, and first-aid measures .

Future Directions

The future directions for the study of “N,1-bis(3,4-dimethoxyphenyl)prolinamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The compound (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized for the first time recently, indicating ongoing interest in this class of compounds .

Properties

IUPAC Name

N,1-bis(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-25-17-9-7-14(12-19(17)27-3)22-21(24)16-6-5-11-23(16)15-8-10-18(26-2)20(13-15)28-4/h7-10,12-13,16H,5-6,11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIHXHLFZJBPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCN2C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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